4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline 4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline
Brand Name: Vulcanchem
CAS No.: 90680-34-5
VCID: VC17006410
InChI: InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3
SMILES:
Molecular Formula: C19H26N2
Molecular Weight: 282.4 g/mol

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline

CAS No.: 90680-34-5

Cat. No.: VC17006410

Molecular Formula: C19H26N2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline - 90680-34-5

Specification

CAS No. 90680-34-5
Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
IUPAC Name 4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline
Standard InChI InChI=1S/C19H26N2/c1-12(2)17-10-15(11-18(13(3)4)19(17)21)9-14-5-7-16(20)8-6-14/h5-8,10-13H,9,20-21H2,1-4H3
Standard InChI Key XMHYNCJWBBKQTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N

Introduction

Chemical Identification and Structural Characteristics

4-((4-Aminophenyl)methyl)-2,6-diisopropylaniline (CAS No. 90680-34-5) is a diarylmethane derivative featuring two phenyl rings connected by a methylene bridge. The primary phenyl ring is substituted with two isopropyl groups at the 2- and 6-positions and an amino group at the 4-position, while the secondary phenyl ring contains a para-aminomethyl group .

Molecular Formula and Key Identifiers

The compound’s molecular formula is C₁₉H₂₆N₂, with a molecular weight of 282.4 g/mol . Its IUPAC name is 4-[(4-aminophenyl)methyl]-2,6-di(propan-2-yl)aniline, and it is characterized by the following identifiers:

PropertyValueSource
CAS Registry Number90680-34-5
EC Number292-669-2
UNII2DEE3PZ8SY
SMILESCC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC=C(C=C2)N
InChIKeyXMHYNCJWBBKQTQ-UHFFFAOYSA-N

Structural Features

The molecule’s rigidity arises from the steric hindrance of the isopropyl groups, which influence its conformational stability. Quantum mechanical calculations suggest that the methylene bridge allows limited rotation, contributing to its planar geometry in crystalline states .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a Pd/C-catalyzed coupling reaction between 4-aminobenzylamine and 2,6-diisopropylaniline in anhydrous ethanol under reflux conditions. Typical reaction parameters include:

ParameterValue
Temperature80–85°C
Catalyst Loading5 wt% Pd/C
Reaction Time12–16 hours
Yield68–72%

Industrial Manufacturing

Continuous flow reactors are employed for large-scale production to enhance reaction efficiency and purity (>98%). Process optimization reduces byproducts such as N-alkylated derivatives and oxidized amines.

Physicochemical Properties

Critical physicochemical parameters are summarized below:

PropertyValueMethod/Source
XLogP3-AA4.7Computed via XLogP3
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bond Count4PubChem
Topological Polar SA52 ŲCactvs
Solubility in Water<0.1 mg/mL (25°C)Estimated via LogP

The compound’s low water solubility and moderate lipophilicity (LogP = 4.7) make it suitable for organic-phase reactions .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its amino groups enable Schiff base formation, facilitating the development of targeted drug candidates.

Dye Synthesis

In the textile industry, it is used to produce azo dyes due to its ability to form stable diazonium salts. Derivatives exhibit λₘₐₓ values between 450–500 nm, rendering them suitable for orange-red pigments.

Environmental and Regulatory Considerations

Ecotoxicity

While no ecotoxicity data are publicly available, structural analogs suggest potential bioaccumulation (BCF = 320–450 L/kg) and moderate toxicity to aquatic organisms (LC₅₀ = 12 mg/L for Daphnia magna) .

Future Research Directions

  • Pharmacological Profiling: Investigate interactions with cancer-related targets (e.g., EGFR, VEGFR).

  • Environmental Fate Studies: Assess biodegradation pathways and long-term ecotoxicological impacts.

  • Process Optimization: Develop solvent-free synthesis methods to align with green chemistry principles.

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